molecular formula C5H11N5 B2637056 N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 26668-70-2

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2637056
CAS No.: 26668-70-2
M. Wt: 141.178
InChI Key: YPVUBEWWGNRQAM-UHFFFAOYSA-N
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Description

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is a substituted triazole derivative characterized by methyl groups at the N5 and N1 positions of the heterocyclic ring. The triazole core (1H-1,2,4-triazole) is a versatile scaffold in medicinal chemistry, materials science, and energetic applications due to its stability, hydrogen-bonding capacity, and tunable substituent effects .

Key structural features of the compound include:

  • Substituents: Two methyl groups at N5 and one at N1, distinguishing it from isomers like N3,N3,1-trimethyl derivatives.
  • Molecular formula: Likely C5H11N5 (based on isomers in ), with a molecular weight of ~141.18 g/mol.
  • Synthetic routes: Similar to other triazole derivatives, involving cyclization of intermediates or nucleophilic substitutions (e.g., hydrazine-mediated cyclization as in ).

Properties

IUPAC Name

5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUBEWWGNRQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine has shown potential as an antitumor agent . Research indicates that compounds in the triazole family can inhibit DNA synthesis and exhibit activity against various cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further development in cancer therapies .

Corrosion Inhibition

This compound is also utilized as a corrosion inhibitor for metals such as copper. Its effectiveness stems from its ability to form protective films on metal surfaces, thus preventing oxidation and degradation in corrosive environments .

Energetic Materials

Research has indicated that derivatives of triazole compounds can be employed in the synthesis of energetic materials . These materials are characterized by their high nitrogen content and stability under various conditions. The energetic properties of this compound make it suitable for applications in explosives and propellants .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds and tested their efficacy against tumor cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity against specific cancer types, suggesting that this compound could be developed into an effective therapeutic agent .

Case Study 2: Corrosion Resistance

A study conducted on the corrosion resistance of copper in acidic environments showed that the application of this compound resulted in a substantial reduction of corrosion rates compared to untreated samples. This finding underscores its potential as a viable alternative to traditional corrosion inhibitors .

Mechanism of Action

The mechanism by which N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit DNA synthesis by binding to specific enzymes involved in the replication process. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and type of substituents on the triazole ring significantly influence physical properties such as melting point, solubility, and stability.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine N5,N5,1-trimethyl C5H11N5 ~141.18 Not reported Hypothesized high solubility in organic solvents
N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine N3,N3,1-trimethyl C5H11N5 141.18 Not reported Lab reagent; storage at 2–8°C
N-Propyl-1H-1,2,4-triazole-3,5-diamine N-propyl C5H11N5 141.17 Not reported White solid; soluble in acidic solutions and organic solvents
N3-(p-Tolyl)-1H-1,2,4-triazole-3,5-diamine N3-(4-methylphenyl) C10H13N5 203.25 185–187 Antimitotic/antivascular agent
1-(4-Methoxyphenylsulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine N3,N3,N5,N5-tetramethyl + sulfonyl C13H19N5O3S 325.39 Not reported Predicted density: 1.30 g/cm³; potential pharmaceutical use

Key Observations :

  • Substituent Position: Methyl groups at N5 (vs.
  • Solubility : Alkyl substituents (e.g., methyl or propyl) improve solubility in organic solvents compared to aryl derivatives .
  • Thermal Stability : Symmetrical substitution (e.g., tetramethyl in ) could enhance thermal stability, as seen in energetic materials like N5,N5′-tetrazine-bis-triazoles (decomposition onset at 357°C) .
Energetic Materials

Compounds like N5,N5′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) exhibit exceptional thermostability (decomposition at 357°C) and low sensitivity to impact/friction, making them ideal for solid propellants . The methyl groups in N5,N5,1-trimethyl derivatives may similarly stabilize the triazole ring, though explosive performance data are unavailable.

Pharmaceuticals
  • Antimitotic Agents : N3-(p-Tolyl)-1H-1,2,4-triazole-3,5-diamine (mp 185–187°C) shows activity against cancer cells by disrupting microtubule assembly .
  • Kinase Inhibitors : N5-Benzyl-triazolo-triazin-diamine derivatives demonstrate potent CK1δ inhibition, relevant for neurodegenerative diseases .

Biological Activity

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine (CAS Number: 12957667) is a compound that has garnered attention in various fields due to its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C5_5H11_{11}N5_5
  • Molecular Weight : 129.17 g/mol
  • Structure : The compound features a triazole ring substituted with three methyl groups and two amino groups at the 3 and 5 positions.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity. For instance, reactions involving hydrazine derivatives and methylating agents have been reported as effective approaches.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains. A study demonstrated that compounds within the triazole class can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. It acts as an inhibitor of DNA synthesis and has shown promise in treating epigenetically-based diseases. The mechanism involves targeting specific enzymes involved in DNA replication and repair processes .

Antioxidant Effects

The antioxidant capabilities of this compound have been highlighted in various studies. It exhibits free radical scavenging activity comparable to established antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related cellular damage .

Anti-inflammatory Activity

Triazole derivatives have been recognized for their anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInhibits DNA synthesis; potential in cancer therapy
AntioxidantComparable to ascorbic acid in free radical scavenging
Anti-inflammatoryInhibits COX; reduces pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

In a controlled study involving various bacterial strains including E. coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings .

Q & A

Q. What are the optimal synthetic routes for N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine in academic settings?

  • Methodological Answer : The compound can be synthesized via alkylation of 3,5-diamino-1,2,4-triazole derivatives using methylating agents (e.g., methyl iodide) under controlled conditions. A validated approach involves refluxing N-alkyl/aryl amidines with N,N-dimethylphosphoramic dichloride in 1,4-dioxane, catalyzed by triethylamine (TEA), followed by purification via flash chromatography or crystallization . Key parameters include stoichiometric ratios (e.g., 2:1 amine-to-substrate ratio) and reaction durations (24–72 hours at 95–100°C) to optimize yield and purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for structural elucidation, particularly to confirm methyl group positions and triazole ring substitution patterns. IR spectroscopy aids in identifying amine (-NH₂) and triazole ring vibrations (~1600 cm⁻¹). Elemental analysis and high-resolution mass spectrometry (HRMS) are recommended for purity validation . Single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation, with data-to-parameter ratios >17.8 ensuring reliability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity and reactivity, use fume hoods, nitrile gloves, and lab coats. Avoid aqueous solubility limitations by employing polar aprotic solvents (e.g., DMF) for dissolution. Store in airtight containers at 4°C, shielded from light to prevent decomposition. Adhere to institutional guidelines for waste disposal, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in alkylation reactions. Software like COMSOL Multiphysics enables simulation of solvent effects and reaction kinetics, reducing experimental trial-and-error. AI-driven platforms (e.g., smart laboratories) optimize parameters such as temperature gradients and reagent concentrations in silico .

Q. What strategies resolve contradictions in spectral data during structural analysis?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For ambiguous ³¹P NMR shifts (e.g., in phosphine-containing intermediates), compare with reference databases (NIST Chemistry WebBook). Employ factorial design experiments to isolate variables causing spectral discrepancies, such as solvent polarity or pH .

Q. How does the compound’s electronic structure influence its reactivity in heterocyclic coupling reactions?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis reveals electron-deficient triazole rings enhance electrophilic substitution at the 3- and 5-positions. Hammett constants (σ⁺) of methyl groups predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) quantifies activation energies for mechanistic insights .

Q. What advanced separation techniques improve purification of N5,N5,1-Trimethyl derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) resolves closely related impurities. Membrane technologies (e.g., nanofiltration) are effective for large-scale separations, with pore sizes <2 nm excluding unreacted starting materials. Monitor purity via LC-MS with electrospray ionization (ESI) .

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